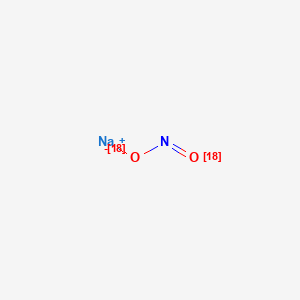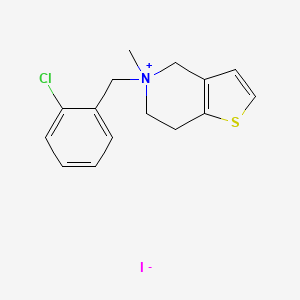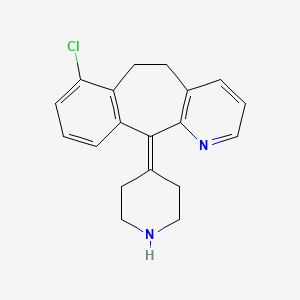
8-Dechloro-7-chloro Desloratadine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The preparation of 8-Dechloro-7-chloro Desloratadine involves synthetic routes that typically start from loratadine. One common method includes the reaction of loratadine with neat alcohol in the presence of an inorganic base, followed by the addition of excess water to isolate the product in crystalline form . Industrial production methods often involve similar steps but are optimized for higher yield and purity.
化学反応の分析
8-Dechloro-7-chloro Desloratadine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation and other substitution reactions can be performed using reagents like chlorine or bromine in the presence of a catalyst.
Common reagents and conditions used in these reactions include organic solvents like methanol or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
8-Dechloro-7-chloro Desloratadine has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is studied for its effects on various biological systems, including its role as an antihistamine.
Medicine: It is used in the treatment of allergic disorders such as allergic rhinitis and chronic idiopathic urticaria.
Industry: The compound is used in the pharmaceutical industry for the production of antihistamine medications.
作用機序
8-Dechloro-7-chloro Desloratadine exerts its effects by selectively binding to histamine H1 receptors, thereby blocking the action of endogenous histamine . This leads to the temporary relief of symptoms associated with allergic reactions, such as nasal congestion and watery eyes. The compound does not readily enter the central nervous system, which minimizes the risk of drowsiness .
類似化合物との比較
8-Dechloro-7-chloro Desloratadine is similar to other antihistamines such as loratadine and desloratadine. it is unique in its specific chemical structure, which includes the presence of a chlorine atom at the 7th position and the absence of a chlorine atom at the 8th position. This structural difference contributes to its distinct pharmacological profile.
Similar Compounds
Loratadine: A parent compound from which this compound is derived.
Desloratadine: A closely related compound with a similar mechanism of action but different chemical structure.
特性
IUPAC Name |
12-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2/c20-17-5-1-4-16-15(17)7-6-14-3-2-10-22-19(14)18(16)13-8-11-21-12-9-13/h1-5,10,21H,6-9,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGPAPRPCPCTQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2Cl)C(=C3CCNCC3)C4=C1C=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501126406 |
Source


|
| Record name | 5H-Benzo[5,6]cyclohepta[1,2-b]pyridine, 7-chloro-6,11-dihydro-11-(4-piperidinylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501126406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346601-53-3 |
Source


|
| Record name | 5H-Benzo[5,6]cyclohepta[1,2-b]pyridine, 7-chloro-6,11-dihydro-11-(4-piperidinylidene)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346601-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5H-Benzo[5,6]cyclohepta[1,2-b]pyridine, 7-chloro-6,11-dihydro-11-(4-piperidinylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501126406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


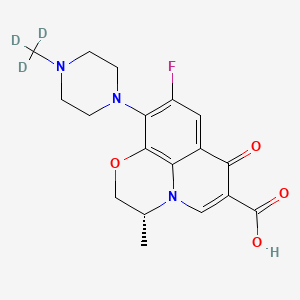
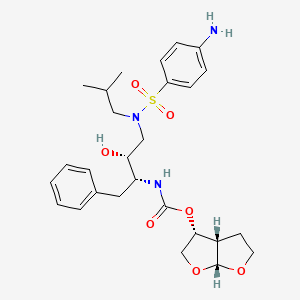
![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentoxy]oxane-2-carboxylic acid](/img/structure/B584769.png)

